molecular formula C13H14O9 B1204036 Norbergenin CAS No. 79595-97-4

Norbergenin

Cat. No.: B1204036
CAS No.: 79595-97-4
M. Wt: 314.24 g/mol
InChI Key: GDYGAIKPBLFCKR-OIPGZRGRSA-N
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Description

Norbergenin is a naturally occurring compound that is the O-demethylated derivative of bergenin. It is primarily isolated from the rhizomes of Bergenia stracheyi. This compound is known for its potent antioxidant properties and has been studied for its potential therapeutic applications, including neuroprotective and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norbergenin can be synthesized through the demethylation of bergenin. The process involves the removal of a methyl group from bergenin, typically using reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound primarily involves extraction from natural sources, such as the rhizomes of Bergenia stracheyi. The extraction process includes drying, grinding, and solvent extraction, followed by purification steps like chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Norbergenin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Norbergenin exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and inhibits oxidative stress, thereby protecting cells from damage. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its enhanced antioxidant capacity compared to bergenin. Its demethylated structure allows for better interaction with ROS, making it a more effective scavenger. Additionally, this compound’s neuroprotective properties are more pronounced, making it a valuable compound in neurological research .

Properties

IUPAC Name

(2R,3S,4S,4aR,10bS)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O9/c14-2-5-8(17)10(19)12-11(21-5)6-3(13(20)22-12)1-4(15)7(16)9(6)18/h1,5,8,10-12,14-19H,2H2/t5-,8-,10+,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYGAIKPBLFCKR-OIPGZRGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1O)O)O)C3C(C(C(C(O3)CO)O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=C(C(=C1O)O)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79595-97-4
Record name Norbergenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79595-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NORBERGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS9UP8B38P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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